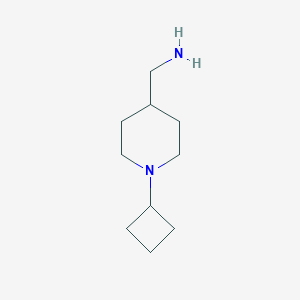

(1-Cyclobutylpiperidin-4-yl)methanamine

Description

Systematic Nomenclature and CAS Registry Information

The compound (1-cyclobutylpiperidin-4-yl)methanamine is a secondary amine featuring a piperidine core substituted with a cyclobutyl group at the 1-position and a methanamine moiety at the 4-position. Its systematic IUPAC name is This compound , reflecting the cycloalkyl substitution pattern and amine functional group.

CAS Registry Information :

Synonyms include LBC27306 , EN300-1218372 , and starbld0033120 . The dihydrochloride form is commonly referenced in pharmacological studies due to enhanced solubility.

Molecular Formula and Weight Analysis

The molecular formula and weight vary between the free base and salt forms:

| Form | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Free base | C₁₀H₂₀N₂ | 168.28 |

| Dihydrochloride salt | C₁₀H₂₂Cl₂N₂ | 241.20 |

The base structure comprises a piperidine ring (C₅H₁₀N) with a cyclobutyl substituent (C₄H₇) and a primary amine (-CH₂NH₂). The dihydrochloride form incorporates two hydrochloric acid molecules, increasing polarity and stability.

Stereochemical Configuration and Conformational Isomerism

The piperidine ring adopts a chair conformation in its most stable state, as observed in structurally analogous compounds . The cyclobutyl group at the 1-position occupies an equatorial orientation to minimize steric strain (Figure 1). This configuration reduces 1,3-diaxial interactions between the cyclobutyl group and the methanamine substituent at the 4-position.

Key stereochemical features :

- Chirality : The compound lacks chiral centers due to symmetrical substitution on the piperidine ring.

- Conformational flexibility : The cyclobutyl group introduces slight ring puckering, as seen in X-ray studies of related cycloalkylpiperidines .

X-ray Crystallographic Studies and Bond Angle Parameters

While direct X-ray data for This compound is unavailable, studies of similar piperidine derivatives provide insights:

Piperidine ring geometry :

Cyclobutyl ring :

Comparative data suggest the dihydrochloride salt forms a lattice stabilized by N–H⋯Cl hydrogen bonds, with chloride ions occupying interstitial sites .

Comparative Structural Analysis with Cycloalkylpiperidine Analogues

Structural variations in cycloalkylpiperidines significantly impact physicochemical properties:

Key observations :

- Cyclobutyl vs. cyclopropyl : The larger cyclobutyl group increases steric bulk but reduces ring strain compared to cyclopropyl analogues .

- Impact on logP : Cyclobutyl substitution raises logP by ~0.5 units compared to cyclopropyl, enhancing lipophilicity .

- Solubility : The dihydrochloride salt exhibits aqueous solubility >50 mg/mL, whereas the free base is sparingly soluble (<1 mg/mL) .

Properties

IUPAC Name |

(1-cyclobutylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-8-9-4-6-12(7-5-9)10-2-1-3-10/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGPLQGJJKAYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutylation of Piperidine

One common route involves the alkylation of piperidine nitrogen with cyclobutyl halides or cyclobutyl-containing electrophiles. This step yields 1-cyclobutylpiperidine intermediates, which can be further functionalized at the 4-position.

Introduction of the Methanamine Group

The methanamine group is typically introduced via:

- Reduction of a corresponding nitrile or imine intermediate.

- Reductive amination of a piperidin-4-carbaldehyde derivative.

- Substitution reactions on suitable leaving groups at the 4-position.

For example, tert-butyl (piperidin-4-ylmethyl)carbamate can be converted into the methanamine hydrochloride salt by reaction with methanesulfonyl chloride followed by acid treatment, yielding 1-[1-(methylsulfonyl)piperidin-4-yl]methanamine hydrochloride with a yield of 78%.

Ether Linkage Formation (Oxy-Substitution)

In some synthetic routes, the piperidine nitrogen is cyclobutylated, and the 4-position is modified via an ether linkage to an aryl or alkyl group. For instance, 4-(1-cyclobutylpiperidin-4-yloxy)aniline derivatives are prepared by nucleophilic aromatic substitution or coupling reactions, which can then be further elaborated to amine derivatives.

Representative Synthetic Procedure from Patent Literature

A detailed example from patent CN103443093A illustrates the preparation of a related compound involving (1-cyclobutylpiperidin-4-yl)oxy moiety:

Step (i): 4-[(1-cyclobutyl-4-piperidinyl)oxy]aniline is reacted with chloroacetyl chloride in dichloromethane at 0°C in the presence of triethylamine to give 2-chloro-N-[4-(1-cyclobutylpiperidin-4-yloxy)phenyl]acetamide with a 72% yield.

Step (ii): This intermediate can be further reacted with morpholine derivatives to introduce additional functional groups, eventually leading to amine-containing compounds.

This method demonstrates the utility of (1-cyclobutylpiperidin-4-yl) intermediates in constructing complex molecules via acetamide linkages.

Analytical and Yield Data Summary

Optimization and Purification

- Purification of intermediates and final products is typically performed by flash chromatography using solvent systems such as methanol/chloroform or ethyl acetate/hexane mixtures.

- Yields vary depending on reaction conditions, with careful control of temperature and stoichiometry critical for optimizing product formation.

- Analytical methods such as 1H NMR and HPLC are employed to confirm structure and purity, with some compounds achieving >98% purity.

Research Findings and Applications

- The compound and its derivatives are often used as intermediates in the synthesis of histamine H3 receptor ligands and other pharmacologically active molecules.

- Modifications on the piperidine ring and the attached substituents can modulate biological activity, making the preparation methods crucial for medicinal chemistry optimization.

- Radiolabeled derivatives involving (1-cyclobutylpiperidin-4-yl) moieties have been synthesized for imaging studies, demonstrating the versatility of this scaffold.

Scientific Research Applications

Chemistry

(1-Cyclobutylpiperidin-4-yl)methanamine serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of various chemical compounds used in pharmaceuticals and materials science.

Biology

Recent studies have indicated that this compound interacts with specific molecular targets, particularly in neurotransmitter systems. Its potential biological activities include:

- Modulation of receptor activity.

- Influence on neurological functions and behaviors.

Medicine

The compound has been investigated for its potential therapeutic effects:

- Case Study: A derivative was identified as a potent inverse agonist at the histamine H3 receptor (H3R), with a binding affinity (K) of 8.73 nM, suggesting its utility in treating sleep disorders by modulating wakefulness and sleep patterns.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique properties for various formulations.

Comparison with Related Compounds

| Compound Name | K Value (nM) | Target Receptor | Activity Type |

|---|---|---|---|

| This compound | N/A | N/A | Potential Modulator |

| N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride | 8.73 | Histamine H3 Receptor | Inverse Agonist |

| (1-Cyclopentylpiperidin-4-yl)methanamine | N/A | N/A | N/A |

Mechanism of Action

The mechanism of action of (1-Cyclobutylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

(a) 1-Cyclopropanecarbonylpiperidin-4-yl Derivatives

- Compound : 1-(1-Cyclopropanecarbonylpiperidin-4-yl)methanamine (CAS: 915922-83-7)

- Molecular Formula : C₁₀H₁₈N₂O

- Key Differences : Replaces the cyclobutyl group with a cyclopropanecarbonyl moiety. This substitution introduces a ketone functional group, increasing polarity (logP ≈ 1.2 estimated) compared to the cyclobutyl-methanamine analogue. The cyclopropane ring’s smaller size and higher strain energy may reduce metabolic stability .

(b) Benzyl-Substituted Analogues

- However, the aromatic ring increases susceptibility to oxidative metabolism, as seen in analogues used in acetylcholinesterase inhibitor synthesis .

(c) Hydroxyethyl-Substituted Derivatives

- Compound : 7-[1-(2-Hydroxyethyl)piperidin-4-yl]-9-methyl-2-(2-methyl-2H-indazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Structural and Functional Group Comparisons

| Compound Name | Substituent at Piperidine-1 | Functional Group at Piperidine-4 | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|

| (1-Cyclobutylpiperidin-4-yl)methanamine | Cyclobutyl | Methanamine | ~168.26 g/mol | Rigid backbone; CNS drug candidate |

| 1-Cyclopropanecarbonylpiperidin-4-yl | Cyclopropanecarbonyl | Methanamine | 182.27 g/mol | Higher polarity; metabolic instability |

| (1-Benzylpiperidin-4-yl)methanamine | Benzyl | Methanamine | 202.30 g/mol | Lipophilic; acetylcholinesterase inhibition |

| 1-Cyclobutanecarbonylpiperidin-4-amine | Cyclobutanecarbonyl | Amine | 182.27 g/mol | Amide linkage; protease inhibitor scaffolds |

Biological Activity

Overview

(1-Cyclobutylpiperidin-4-yl)methanamine is a chemical compound characterized by its unique structure, which includes a cyclobutyl group attached to a piperidine ring, further connected to a methanamine group. Its molecular formula is CHN, and it has garnered attention in various fields of research due to its potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological responses. For instance, it has been implicated in interactions with neurotransmitter systems, which could influence neurological functions and behaviors.

Research Findings

Recent studies have shown that this compound exhibits significant affinity for certain receptors. One notable study identified a derivative of this compound as a potent inverse agonist at the histamine H3 receptor (H3R), with a binding affinity (K) of 8.73 nM, indicating its potential utility in treating sleep disorders by modulating wakefulness and sleep patterns .

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | K Value (nM) | Target Receptor | Activity Type |

|---|---|---|---|

| This compound | N/A | N/A | Potential Modulator |

| N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride | 8.73 | Histamine H3 Receptor | Inverse Agonist |

| (1-Cyclopentylpiperidin-4-yl)methanamine | N/A | N/A | N/A |

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

1. Neurological Disorders: Due to its interaction with neurotransmitter systems, it may be explored for treating conditions such as sleep disorders and possibly other neuropsychiatric conditions.

2. Drug Development: As an intermediate in synthesizing complex organic molecules, it holds promise for the development of new pharmaceuticals targeting various diseases.

3. Cancer Research: Preliminary investigations suggest that derivatives of this compound may exhibit inhibitory effects on pathways relevant to cancer progression .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: A study evaluated the pharmacokinetics and safety of a derivative in animal models, demonstrating favorable profiles without significant adverse effects .

Study 2: Another investigation focused on structure-based optimization of piperidine derivatives, revealing that subtle modifications could enhance receptor binding affinity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.